3,4-Difluorophenol

Catalog No.
S703868
CAS No.
2713-33-9
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorophenol

CAS Number

2713-33-9

Product Name

3,4-Difluorophenol

IUPAC Name

3,4-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H

InChI Key

BNPWVUJOPCGHIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)F)F

Canonical SMILES

C1=CC(=C(C=C1O)F)F

The exact mass of the compound 3,4-Difluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Difluorophenol (CAS: 2713-33-9) is a highly specialized fluorinated aromatic building block characterized by its asymmetric fluorine substitution pattern. With a pKa of approximately 8.98, it acts as a moderately acidic nucleophile, bridging the reactivity gap between unfluorinated phenol and more heavily halogenated analogs . Industrially, it is primarily procured as a critical precursor for the synthesis of nematic liquid crystal monomers, where the 3,4-difluoro motif imparts specific dielectric anisotropy, and as a starting material for advanced agrochemicals and pharmaceuticals . Its physical form is typically a low-melting solid or clear liquid at room temperature, requiring standard inert atmosphere storage to maintain high purity for sensitive cross-coupling and etherification reactions.

Substituting 3,4-difluorophenol with closely related isomers like 2,4-difluorophenol or 3,5-difluorophenol fundamentally alters both the process chemistry and the final material properties. In liquid crystal manufacturing, the precise 3,4-difluoro arrangement is non-negotiable; it dictates the molecular dipole moment and resulting dielectric anisotropy of the final nematic phase, which cannot be replicated by 2,4- or 3,5-substituted cores [1]. Furthermore, from a processability standpoint, the lack of an ortho-fluorine in 3,4-difluorophenol significantly alters its metalation regioselectivity and microbial degradation profile. While ortho-fluorinated analogs accumulate toxic fluoromuconate intermediates during wastewater treatment, 3,4-difluorophenol undergoes swift biodehalogenation, meaning generic substitution can unexpectedly inflate downstream waste remediation costs [2].

Nucleophilic Reactivity and Acidity Tuning

The acidity of fluorophenols directly governs their nucleophilicity in etherification reactions. 3,4-Difluorophenol exhibits a pKa of approximately 8.98, making it less acidic than 2,4-difluorophenol (pKa ~8.72) but significantly more acidic than unsubstituted phenol (pKa ~9.95) . This specific pKa ensures that 3,4-difluorophenol can be efficiently deprotonated by mild bases like potassium carbonate without the side reactions or instability often seen with highly acidic ortho-halogenated phenols .

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data3,4-Difluorophenol: ~8.98
Comparator Or Baseline2,4-Difluorophenol: ~8.72; Phenol: ~9.95
Quantified Difference0.26 pKa unit higher than 2,4-difluorophenol, indicating lower acidity and a more controlled nucleophilic profile.
ConditionsStandard aqueous conditions at 25 °C (predicted/experimental consensus).

Allows procurement teams to standardize on milder, less corrosive bases during large-scale Williamson ether syntheses, improving overall process safety and yield.

Microbial Degradation and Wastewater Processability

Industrial scale-up requires predictable wastewater remediation. 19F NMR studies on microbial degradation by strains such as E. jeanselmei reveal a stark contrast between fluorophenol isomers. 3,4-Difluorophenol undergoes swift biodehalogenation to fluoride anions without significant accumulation of toxic catechol or muconate intermediates [1]. In contrast, 2,4-difluorophenol, which possesses an ortho-fluorine, stalls the degradation pathway, leading to the rapid accumulation of toxic fluorocatechol and fluoromuconate [1].

Evidence DimensionAccumulation of toxic fluoromuconate intermediates during biodegradation
Target Compound Data3,4-Difluorophenol: Swift dehalogenation, no significant muconate accumulation
Comparator Or Baseline2,4-Difluorophenol: High accumulation of fluorocatechol and fluoromuconate
Quantified DifferenceComplete bypass of the toxic ortho-fluorocatechol bottleneck present in 2,4-difluorophenol degradation.
ConditionsIncubation with E. jeanselmei cell extracts and whole-cell cultures monitored via 19F NMR.

Significantly reduces the cost and regulatory burden of treating aqueous effluent in large-scale manufacturing facilities.

Regioselective Ortho-Lithiation for Complex Core Synthesis

The asymmetric electronic profile of 3,4-difluorophenol allows for highly predictable regioexhaustive functionalization. When the phenolic oxygen is protected, the adjacent sites flanked by electronegative substituents can be selectively deprotonated. 3,4-Difluorophenol permits targeted lithiation at the 2-position or 6-position depending on the steric bulk of the protecting group, unlike symmetric isomers such as 3,5-difluorophenol, which present identical ortho-sites . This predictable asymmetry is critical for synthesizing 1,2,3,4-tetrasubstituted aromatic systems .

Evidence DimensionRegioselectivity in organometallic metalation
Target Compound Data3,4-Difluorophenol: Asymmetric, allows distinct 2- or 6-position functionalization
Comparator Or Baseline3,5-Difluorophenol: Symmetric, yields identical ortho-metalation products
Quantified DifferenceEnables access to uniquely asymmetric tetrasubstituted aromatic cores impossible to derive directly from symmetric precursors.
ConditionsOrganolithium metalation of protected fluorophenols in standard ethereal solvents.

Provides a streamlined, high-yield synthetic pathway to complex, asymmetric liquid crystal monomers without requiring costly isomer separation.

Synthesis of Nematic Liquid Crystal Monomers

Due to its specific 3,4-difluoro substitution pattern, this compound is the premier choice for synthesizing liquid crystal cores with large positive dielectric anisotropy. The precise dipole moment generated by the 3,4-difluoro motif ensures lower driving voltages in active matrix displays, a performance metric unattainable with 2,4- or 3,5-difluorinated analogs [1].

Large-Scale Etherification in Agrochemical Production

Leveraging its moderate pKa (~8.98), 3,4-difluorophenol is ideal for industrial Williamson ether syntheses. It allows manufacturers to use mild carbonate bases rather than aggressive hydrides or hydroxides, improving the safety and yield of fluorinated agrochemical intermediates .

Asymmetric Tetrasubstituted Aromatic Building Blocks

For advanced pharmaceutical discovery, the predictable regioselectivity of 3,4-difluorophenol during ortho-lithiation makes it a highly efficient precursor. It allows chemists to selectively functionalize the 2- or 6-positions, streamlining the synthesis of complex, asymmetric drug scaffolds without the burden of separating closely related structural isomers .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.45%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2713-33-9

Wikipedia

3,4-Difluorophenol

Dates

Last modified: 08-15-2023
Saraon et al. A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, doi: 10.1038/s41589-020-0484-2, published online 24 February 2020

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